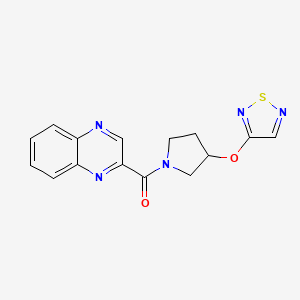

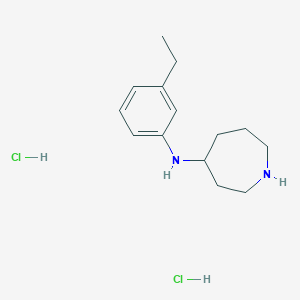

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride, commonly known as Etazepine, is a chemical compound that belongs to the class of azepine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Enantioselective Functionalization

Enantioselective α-Functionalization via Palladium Catalyzed C–H Arylation

This research highlights the importance of saturated aza-heterocycles, like azepanes, as building blocks in bioactive compounds and therapeutic agents. The study presents a palladium(II)-catalyzed enantioselective α-C–H coupling method for a wide range of amines, including azepanes, demonstrating high enantioselectivities and exclusive regioselectivity. This method is significant for drug discovery, offering a new approach to functionalize the α-methylene C–H bonds of azepanes enantioselectively (Jain et al., 2016).

Synthesis and Antimicrobial Activity

Synthesis, Antibacterial, and Antifungal Activity of Azepin-ium Bromides

Novel azepin-ium bromides were synthesized and evaluated for their antimicrobial activity. The study demonstrates the potential of these compounds as antimicrobial agents, with some showing promising activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research underlines the therapeutic potential of azepine derivatives in treating infections (Demchenko et al., 2020).

Chemical Synthesis and Drug Discovery

Diversity-Oriented Synthesis of Azaspirocycles

This paper outlines a multicomponent condensation method to access omega-unsaturated dicyclopropylmethylamines, which are then converted into heterocyclic azaspirocycles, including azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, showcasing the versatility of azepine derivatives in synthesizing complex molecules with potential biological activities (Wipf et al., 2004).

Ionic Liquids and Green Chemistry

Azepanium Ionic Liquids

This research introduces a new family of room temperature ionic liquids derived from azepane. These ionic liquids present a sustainable alternative to volatile organic compounds in various applications, including electrochemistry and solvent systems. The study emphasizes the potential of azepane derivatives in green chemistry, offering eco-friendly solutions with broad applicability (Belhocine et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-(3-ethylphenyl)azepan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-6-14(11-12)16-13-7-4-9-15-10-8-13;;/h3,5-6,11,13,15-16H,2,4,7-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINXFDKQUTYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)